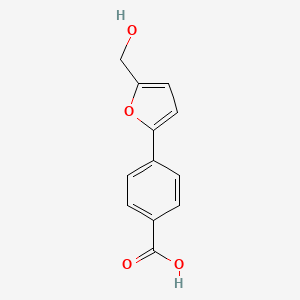

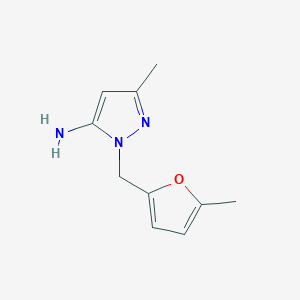

![molecular formula C17H19NO4S B1299465 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid CAS No. 838818-53-4](/img/structure/B1299465.png)

3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,3,5,6-Tetramethylphenyl)sulfonyl]amino]benzoic acid, also known as TMS-BA, is an organic compound that has a wide range of applications in the field of chemistry. It is an aromatic sulfonamide compound with a molecular weight of 314.37 g/mol. This compound is of great interest to researchers due to its unique properties, such as its high solubility in a variety of solvents, its low toxicity, and its ability to form stable complexes with other compounds. TMS-BA has been studied extensively in the past few decades and has been found to have a wide range of applications in both organic and inorganic chemistry.

Aplicaciones Científicas De Investigación

Electrochemical Behavior and Kinetics

Research by Mandić et al. (2004) on the electrochemical reduction of compounds related to 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid, specifically azo-benzoic acids, has shown significant insights into their electrochemical behavior. The study found that the electrochemical reduction of these compounds in aqueous solutions follows a DISP2 mechanism, leading to the formation of 5-amino salicylic acid and sulfanilic acid, highlighting the impact of sulfo substituents and solution pH on their electrochemical properties (Mandić, Nigović, & Šimunić, 2004).

Copper-mediated Sulfonylation

Liu et al. (2015) achieved the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, a reaction facilitated by an 8-aminoquinoline moiety acting as the bidentate directing group. This method synthesized various aryl sulfones with excellent regioselectivity and yields, demonstrating an efficient pathway for introducing sulfonyl groups into benzoic acid derivatives (Liu et al., 2015).

Synthesis and Metal Extraction Properties

A study by Morohashi et al. (2014) on sulfonyl-bridged oligo(benzoic acid)s synthesized from sulfur-bridged oligophenols showcased their ability to form supramolecular structures through hydrogen bonding and their high extractability toward lanthanoid ions. This research underscores the potential of sulfonyl-bridged benzoic acids in material science, particularly in metal extraction applications (Morohashi, Nagata, Hayashi, & Hattori, 2014).

Antimicrobial Activities of Sulfonamides

Research on sulfonamides derived from benzoic acids, such as the work by Dineshkumar and Thirunarayanan (2019), has revealed their potent antimicrobial activities. The study synthesized 4-(substituted phenylsulfonamido)benzoic acids and tested their efficacy against various microbial strains, highlighting the biomedical relevance of such compounds (Dineshkumar & Thirunarayanan, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

3-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-10-8-11(2)13(4)16(12(10)3)23(21,22)18-15-7-5-6-14(9-15)17(19)20/h5-9,18H,1-4H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYTXIQORGJGNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367156 |

Source

|

| Record name | 3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

838818-53-4 |

Source

|

| Record name | 3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

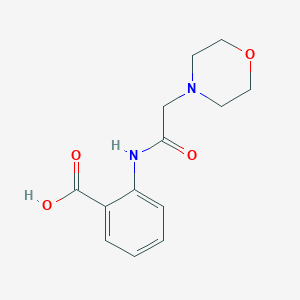

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)